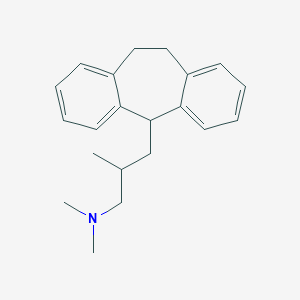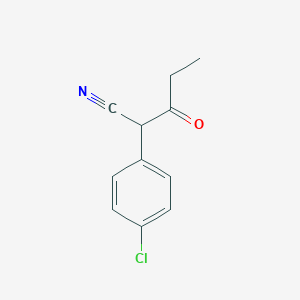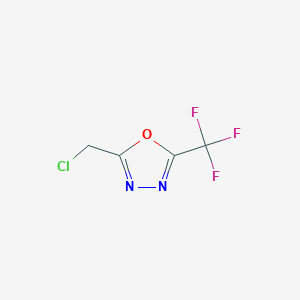
Boc-phe-N(och3)CH3
Übersicht
Beschreibung
It is widely used in peptide synthesis due to its ability to protect the amino group during the coupling of amino acids. The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-N(och3)CH3 typically involves the reaction of N-(tert-butoxycarbonyl)-L-phenylalanine with N,O-dimethylhydroxylamine hydrochloride. This reaction is carried out in the presence of coupling reagents such as benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and N-ethyl-N,N-diisopropylamine in acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-phe-N(och3)CH3 undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Boc-phe-N(och3)CH3 has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides, where the Boc group protects the amino group during the coupling of amino acids.
Drug Development: The compound is utilized in the development of peptide-based drugs and other therapeutic agents.
Material Science: It plays a role in the design and synthesis of novel materials with specific properties.
Nanomedicine: Molecules based on the phenylalanine motif, such as this compound, are used in the self-assembly of nanostructures for drug delivery and other biomedical applications.
Wirkmechanismus
The mechanism of action of Boc-phe-N(och3)CH3 involves its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions at the amino group, allowing for selective coupling of amino acids. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide . The compound’s ability to protect the amino group is crucial for the efficient synthesis of complex peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(tert-butoxycarbonyl)-L-phenylalaninate: Another Boc-protected phenylalanine derivative used in peptide synthesis.
N,O-Dimethylhydroxylamine: A reagent used in the synthesis of Boc-phe-N(och3)CH3.
Uniqueness
This compound is unique due to its specific structure, which combines the Boc-protected phenylalanine with a methoxy(methyl)amino group. This unique structure provides specific reactivity and stability, making it a valuable compound in peptide synthesis and other applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453602 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-53-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Phe-N(OCH3)CH3 in the synthesis of PKSI-527 analogs?
A1: this compound serves as a crucial intermediate in the synthesis of pseudo-peptide analogs of PKSI-527. The researchers synthesized this compound by reacting Boc-Phe-OH with N,O-dimethylhydroxylamine in the presence of BOP reagent []. This compound is subsequently reduced to an aldehyde, which then reacts with other building blocks to ultimately form the desired pseudo-peptide analogs. Essentially, this compound functions as a protected and activated form of phenylalanine, facilitating its incorporation into the target molecule.
Q2: Why did the researchers investigate pseudo-peptide analogs of PKSI-527?
A2: The researchers aimed to understand the importance of the peptide backbone in PKSI-527's inhibitory activity against plasma kallikrein []. By replacing an amide bond in PKSI-527 with a CH2-NH bond (creating a pseudo-peptide), they could assess the impact of this modification on the molecule's ability to inhibit the enzyme. This approach provides valuable insights into the structure-activity relationship of PKSI-527, guiding the development of potentially more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)








